2-(2-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride

Overview

Description

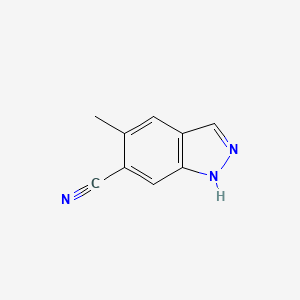

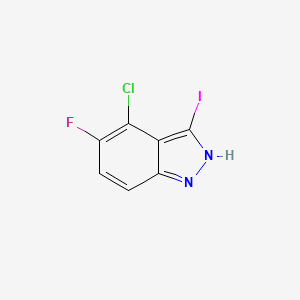

2-(2-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride , also known by its chemical formula C₉H₁₀Cl₂N , is a compound with intriguing properties. It belongs to the class of arylalkylamines and contains a cyclopropane ring. The presence of the chlorophenyl group and the methyl substituent adds to its structural complexity.

Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific papers at hand, the general approach includes the reaction of 2-chlorophenylhydrazine with 2-methylcyclopropanone (or its equivalent) in the presence of a suitable catalyst. The resulting intermediate undergoes further transformations to yield the desired product. Researchers have explored various synthetic routes, optimizing conditions for yield and purity.

Molecular Structure Analysis

The molecular structure of 2-(2-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride reveals a three-membered cyclopropane ring fused to a phenyl ring. The amine group is attached to the cyclopropane carbon. The hydrochloride salt forms due to protonation of the amine nitrogen by hydrochloric acid. The stereochemistry around the cyclopropane ring and the relative positions of the substituents impact its properties.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions , reductive aminations , and acid-base reactions . Researchers have explored its reactivity with different nucleophiles and electrophiles. Additionally, it may undergo ring-opening reactions due to the inherent strain in the cyclopropane ring.

Physical And Chemical Properties Analysis

- Melting Point : This compound typically melts at a specific temperature (which can be found in relevant literature).

- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).

- Stability : Assess its stability under different conditions (light, temperature, humidity).

Scientific Research Applications

Pharmacological Effects and Mechanisms

The pharmacological effects and mechanisms of related compounds provide insights into the potential applications of 2-(2-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride. For instance, the study of oxyphencyclimine HCl, a tertiary amine, reveals its potent inhibitory effects on stomach secretions without causing mydriasis and cardioacceleration, indicating a selective action on gastric secretion and potential for gastrointestinal applications (Finkelstein et al., 1959). Similarly, the exploration of procymidone derivatives' metabolism in rats highlights the metabolic pathways and tissue distribution of such compounds, which could inform the pharmacokinetics and tissue targeting of 2-(2-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride (Tarui et al., 2009).

Antiprotozoal Activity

Research into the synthesis and antiprotozoal activity of 2,5-bis(4-guanylphenyl)furans, including the examination of their efficacy against Trypanosoma rhodesiense, provides a framework for evaluating the antiprotozoal potential of 2-(2-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride. The methodology and findings from such studies could guide the investigation into the antiprotozoal applications of this compound (Das & Boykin, 1977).

Chemoprevention Potential

Studies on compounds like chlorophyllin and its derivatives demonstrate their ability to trap mutagenic and carcinogenic compounds and prevent DNA-adduct formation, suggesting a potential chemopreventive role for 2-(2-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride. Research in this area could explore the compound's capacity to bind or neutralize carcinogens, thereby reducing cancer risk (Sugiyama et al., 2002).

Duodenal Ulcer Protection

The examination of sigma ligands, such as JO 1784, reveals their protective effects against duodenal ulcers and their ability to stimulate bicarbonate secretion without significant gastric antisecretory activity. This suggests a potential application for 2-(2-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride in the treatment and protection of the duodenal mucosa, possibly through similar mechanisms (Pascaud et al., 1993).

Safety And Hazards

- Toxicity : Evaluate its toxicity profile, especially considering the chlorophenyl group.

- Handling Precautions : Researchers should handle this compound with appropriate protective gear.

- Environmental Impact : Consider its impact on the environment during synthesis and disposal.

Future Directions

Researchers should explore the following:

- Pharmacological Applications : Investigate its potential as a drug candidate.

- Structure-Activity Relationships : Correlate its structure with biological activity.

- Synthetic Modifications : Explore derivatization for improved properties.

properties

IUPAC Name |

2-(2-chlorophenyl)-2-methylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c1-10(6-9(10)12)7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCUHGPVMDZXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1N)C2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)-2-methylcyclopropan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride](/img/structure/B1455230.png)

![3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455235.png)

![Potassium [(diethylamino)methyl]trifluoroborate](/img/structure/B1455240.png)

![(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B1455241.png)